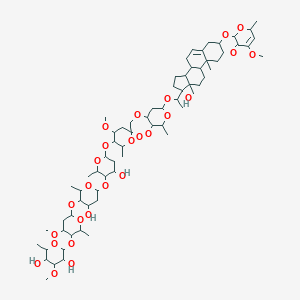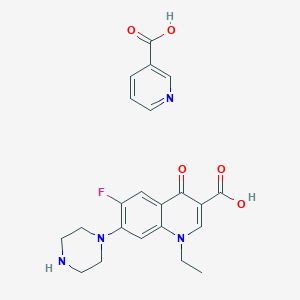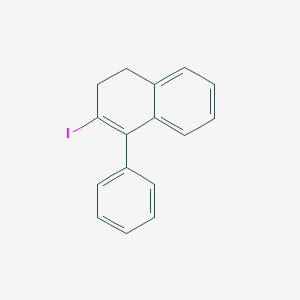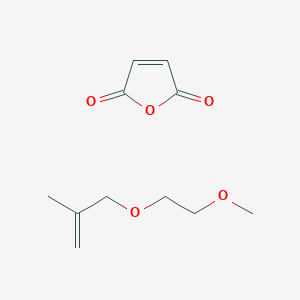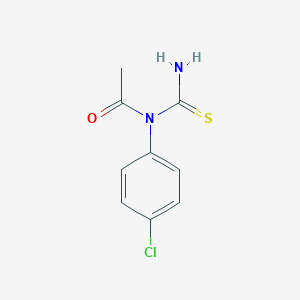
N-Carbamothioyl-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamothioyl-N-(4-chlorophenyl)acetamide, also known as CCT018159, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the protein kinases, which play a crucial role in various cellular processes such as proliferation, differentiation, and survival.
Mécanisme D'action
N-Carbamothioyl-N-(4-chlorophenyl)acetamide is a small molecule inhibitor that targets the protein kinases. It works by inhibiting the activity of these kinases, which play a crucial role in various cellular processes such as proliferation, differentiation, and survival. By inhibiting the activity of these kinases, N-Carbamothioyl-N-(4-chlorophenyl)acetamide disrupts the signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
N-Carbamothioyl-N-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to reduce the levels of certain proteins that are involved in the development and progression of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-Carbamothioyl-N-(4-chlorophenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. It has also been found to be effective against various types of cancer and other diseases. However, one of the limitations of N-Carbamothioyl-N-(4-chlorophenyl)acetamide is that it may have off-target effects, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of N-Carbamothioyl-N-(4-chlorophenyl)acetamide. One direction is to study its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to study its potential use in the treatment of other types of cancer and diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-Carbamothioyl-N-(4-chlorophenyl)acetamide for maximum therapeutic effect.
Méthodes De Synthèse
The synthesis of N-Carbamothioyl-N-(4-chlorophenyl)acetamide involves a two-step process. In the first step, 4-chlorophenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride. In the second step, the resulting 4-chlorophenylacetyl chloride is reacted with ammonium thiocyanate to form N-Carbamothioyl-N-(4-chlorophenyl)acetamide.
Applications De Recherche Scientifique
N-Carbamothioyl-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective against various types of cancer, such as breast cancer, prostate cancer, and leukemia. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
114709-65-8 |
|---|---|
Formule moléculaire |
C9H9ClN2OS |
Poids moléculaire |
228.7 g/mol |
Nom IUPAC |
N-carbamothioyl-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2OS/c1-6(13)12(9(11)14)8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,14) |
Clé InChI |
ZCCZRSOUYOJQAL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)C(=S)N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)Cl)C(=S)N |
Synonymes |
Acetamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
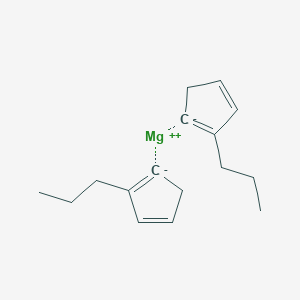
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
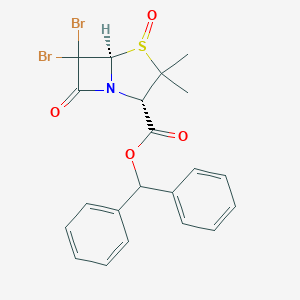
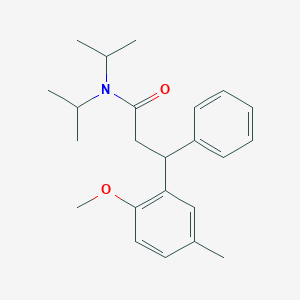
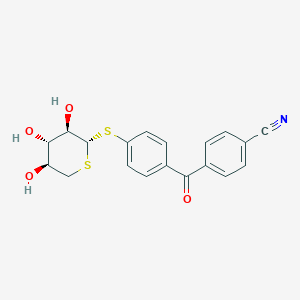
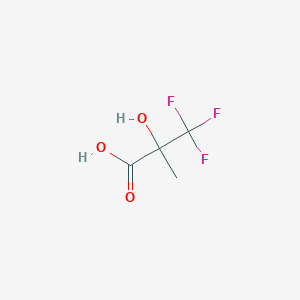
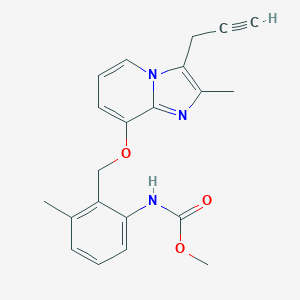
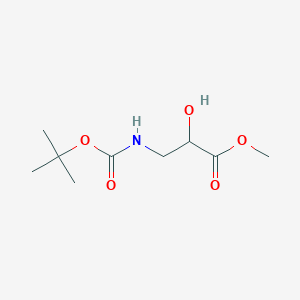
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
